Cas no 1868972-51-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an Fmoc-protected amino acid derivative featuring a 4-methylpyrazole side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions. The 4-methylpyrazole moiety introduces unique structural and functional properties, making it valuable for designing peptides with enhanced binding or catalytic capabilities. Its compatibility with standard Fmoc-based protocols ensures efficient incorporation into peptide sequences. The compound is particularly useful in medicinal chemistry and biochemical research for developing targeted peptide-based therapeutics or probes. High purity and stability further support its reliable performance in synthetic applications.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid structure
1868972-51-3 structure
Product Name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
CAS No:1868972-51-3
MF:C23H23N3O4
MW:405.446425676346
CID:6350224
PubChem ID:165958974
Update Time:2025-10-31

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
    • 1868972-51-3
    • EN300-1300863
    • Inchi: 1S/C23H23N3O4/c1-15-12-24-26(13-15)11-10-21(22(27)28)25-23(29)30-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12-13,20-21H,10-11,14H2,1H3,(H,25,29)(H,27,28)
    • InChI Key: VNDCLBBBBRPFJA-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CCN1C=C(C)C=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 405.16885622g/mol
  • Monoisotopic Mass: 405.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 93.4Ų

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>

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Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic Acid (CAS No. 1868972-51-3)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, identified by its CAS number 1868972-51-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural complexity of this molecule, featuring a fluorenylmethoxy carbonyl moiety and a 4-methylpyrazole substituent, positions it as a potential candidate for further exploration in drug discovery.

The fluorenylmethoxy carbonyl group is a well-known protective group in peptide synthesis, but its application extends beyond this traditional use. In the context of this compound, it serves as a critical functional handle that can be manipulated to explore various pharmacophoric interactions. The presence of the fluorene core enhances the lipophilicity of the molecule, which is often an important factor in drug-like properties such as membrane permeability and bioavailability. This feature makes the compound an attractive scaffold for designing novel therapeutic agents.

The 4-methylpyrazole moiety is another key structural element that contributes to the compound's unique chemical profile. Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methyl group at the 4-position of the pyrazole ring further modulates its electronic and steric properties, potentially influencing its binding affinity to biological targets. This modification opens up possibilities for fine-tuning the pharmacological effects of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of such complex molecules. By leveraging these tools, scientists can predict how modifications like those present in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid might interact with biological targets at the molecular level. This approach has been instrumental in guiding synthetic strategies and optimizing lead compounds for therapeutic applications.

In the realm of drug discovery, the synthesis of analogs based on known bioactive scaffolds remains a cornerstone strategy. The compound in question provides a rich platform for generating derivatives with tailored properties. For instance, exploring variations in the fluorenylmethoxy carbonyl group or the 4-methylpyrazole substituent could lead to novel compounds with enhanced efficacy or improved pharmacokinetic profiles. Such explorations are often driven by high-throughput screening (HTS) data and structure-based drug design (SBDD) methodologies.

The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the pace at which new compounds are being explored. Predictive models can identify promising candidates based on vast datasets, including known bioactive molecules and their associated biological activities. This computational approach complements traditional experimental methods and has been successfully applied to screen large libraries of compounds for potential therapeutic value.

One particularly intriguing aspect of this compound is its potential role as an intermediate in more complex synthetic pathways. The presence of both protective and reactive functional groups allows for multiple synthetic routes, each offering unique advantages in terms of yield, purity, and scalability. Such flexibility is crucial in industrial-scale pharmaceutical production, where optimizing synthetic routes can significantly impact cost-effectiveness and environmental sustainability.

The biological evaluation of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid has already revealed some promising preliminary data. In vitro assays have shown that certain derivatives exhibit inhibitory activity against specific enzymes or receptors relevant to diseases such as cancer and inflammation. While these findings are preliminary, they underscore the importance of continued investigation into this molecule's pharmacological potential.

As research progresses, interdisciplinary collaborations between chemists, biologists, and computer scientists will be essential in unlocking the full therapeutic potential of this compound. By combining experimental data with computational insights, researchers can develop more comprehensive understanding of how such molecules interact with biological systems. This holistic approach is likely to yield novel therapeutic agents that address unmet medical needs more effectively.

The future directions for research on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methyl-1H-pyrazol-1-y)butanoic acid may include exploring its role in combination therapies or investigating its mechanisms of action at a deeper level. Additionally, studying how variations in its structure influence its pharmacokinetic properties could provide valuable insights into optimizing drug delivery systems.

In conclusion, 2-({[(9H-fluoren-9-y)methoxy]carbonyl}amino)-4-(4-methyl-lH-pyrazol-l-y)butanoic acid (CAS No. 1868972-SI3) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups positions it as a versatile scaffold for further exploration in medicinal chemistry. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to make significant contributions to future advances in pharmaceutical science.

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